Dimethyl-phenyl-silane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
The importance of organosilicon compounds in today's chemical landscape cannot be overstated. Their versatility makes them crucial components in organic synthesis, materials science, and medicinal chemistry. numberanalytics.comiust.ac.ir In organic synthesis, they serve as protecting groups, reagents, and catalysts in a multitude of reactions, such as cross-coupling and hydrosilylation. numberanalytics.com The stability of the silicon-carbon bond allows for the construction of complex molecular architectures. numberanalytics.com
Furthermore, organosilicon compounds are fundamental to the production of silicones, which are used in a wide range of products including sealants, adhesives, coatings, and medical devices. cfsilicones.comchemimpex.com The development of new organosilicon materials is also driving advancements in fields like electronics, where they are used as insulators and encapsulants, and in sustainable chemistry with the exploration of biodegradable silicones. cfsilicones.comchemimpex.com
Overview of Dimethyl-phenyl-silane as a Pivotal Organosilicon Compound
Among the vast family of organosilicon compounds, this compound holds a prominent position. It is a versatile reagent and intermediate with a unique combination of a phenyl group and two methyl groups attached to a silicon atom, which influences its reactivity and compatibility with various materials. chemimpex.com This structure makes it a key player in the synthesis of silicone polymers and other complex silicon-based molecules. chemimpex.comsolubilityofthings.com
This compound is widely recognized for its role as a reducing agent in organic synthesis, offering high stereoselectivity in the reduction of various functional groups. chemicalbook.comalfa-chemistry.com It is also a crucial component in hydrosilylation reactions, a fundamental process for the formation of silicon-carbon bonds. chemicalbook.comnih.gov Its applications extend to the production of specialty chemicals, surface modification to enhance hydrophobicity, and as a precursor in plasma deposition processes for the electronics industry. chemimpex.comchemicalbook.com
Evolution of Organosilicon Chemistry: Foundational Concepts and Modern Relevance
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com This marked the dawn of a new era in chemistry. In the early 20th century, Frederic Kipping's extensive research laid much of the groundwork for the field and he coined the term "silicone". iust.ac.irsbfchem.com
The 1940s witnessed a significant leap with the commercial production of silicone polymers, which revolutionized numerous industries. sbfchem.comsbfchem.com The subsequent decades saw the development of new organosilicon reagents and catalysts, further expanding the synthetic chemist's toolkit. sbfchem.com
Today, the field continues to evolve, with a strong focus on developing more sustainable synthetic methods and novel applications. numberanalytics.com The unique properties stemming from the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond and polarized towards carbon, continue to be exploited in innovative ways. wikipedia.org Modern research is exploring the potential of organosilicon compounds in nanotechnology, biocompatible materials, and as catalysts in a growing number of chemical transformations. cfsilicones.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUALSZTAEPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-77-8 | |
| Record name | Dimethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Manufacturing of Dimethyl Phenyl Silane
The primary industrial method for synthesizing chlorosilanes, the precursors to many organosilicon compounds including dimethyl-phenyl-silane, is the Rochow process, also known as the direct synthesis. iust.ac.ir While specific details for the large-scale production of this compound are proprietary, laboratory-scale syntheses are well-documented.
A common laboratory preparation involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable chlorosilane. orgsyn.org For instance, the reaction of chloro(dimethyl)silane with phenylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) yields this compound. orgsyn.org
Another approach involves the cleavage of a disilane. Phenyldimethylsilyllithium can be formed from lithium and phenyldimethylsilyl chloride, which proceeds through the formation and subsequent cleavage of 1,1,2,2-tetramethyl-1,2-diphenyldisilane. rsc.org This silyllithium reagent can then be protonated to yield this compound. rsc.org
Reactivity and Mechanistic Investigations of Dimethyl Phenyl Silane
Hydrosilylation Reactions Involving Dimethyl-phenyl-silane
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, providing an atom-economical route to valuable organosilane products. encyclopedia.pubfrontiersin.org this compound is a frequently employed reagent in these reactions due to its reactivity and the stability of the resulting silylated products.
A diverse array of transition metals catalyze the hydrosilylation of unsaturated substrates with this compound. The choice of metal and its ligand sphere significantly influences the reaction's efficiency, selectivity, and functional group tolerance.
Rhodium complexes are effective catalysts for the hydrosilylation of various unsaturated compounds. For instance, rhodium complexes ligated by imidazolium-substituted phosphines have been shown to be highly efficient and reusable catalysts for the hydrosilylation of alkynes. mdpi.com In the hydrosilylation of phenylacetylene (B144264) with this compound using Rh-NHC complexes, the formation of the trans product is predominant, a noteworthy observation for rhodium catalysis. mdpi.com
Furthermore, cationic hydrido-silyl-Rh(III) complexes have demonstrated significant catalytic activity in the tandem isomerization–hydrosilylation of internal alkenes. rsc.orgcsic.es This process allows for the conversion of mixtures of internal olefins into linear silanes. rsc.org For example, Wilkinson's catalyst has been reported to catalyze the tandem isomerization–hydrosilylation of cis-2-pentene (B165939) with this compound, suggesting the involvement of hydrido-silyl-Rh(III) intermediates. rsc.org The development of rhodium silyl (B83357) complexes with specific Si,S-chelating ligands has led to highly efficient catalysts for this tandem reaction under mild conditions. rsc.org However, neutral rhodium(III) complexes synthesized with certain silicon-based bidentate ligands failed to catalyze the hydrosilylation of olefins. rsc.orgcsic.es
The enantioselective hydrosilylation of α-arylenamides with this compound has also been achieved using rhodium catalysts with chiral P-ligands, yielding chiral β-silylated amides with good to excellent enantioselectivities. acs.org The proposed mechanism involves the oxidative addition of the Si-H bond to a Rh(I) complex, followed by coordination of the enamide and insertion into the Rh-H bond. acs.org
Cobalt complexes, particularly those based on earth-abundant and inexpensive metals, have emerged as powerful catalysts for hydrosilylation. frontiersin.orgnih.gov Cobalt(II) complexes bearing Schiff base ligands have been successfully employed for the highly Markovnikov-selective hydrosilylation of terminal alkynes with this compound. acs.orgnih.gov These reactions often require activation by an external agent like lithium triethylborohydride and proceed under mild conditions with low catalyst loadings to produce α-vinylsilanes in high yields. acs.orgnih.gov For the hydrosilylation of terminal alkynes with this compound, slightly higher catalyst concentrations (0.5 mol %) and elevated temperatures (60 °C) were necessary for quantitative conversion. acs.orgnih.gov
Similarly, cobalt complexes with triazine-based PNP pincer-type ligands facilitate the exclusive syn-addition of silanes to the C≡C bonds of internal alkynes, yielding (E)-silylalkenes. researchgate.netuni-bayreuth.de A key feature of this system is that the silane (B1218182) itself can act as an activator, eliminating the need for external additives. uni-bayreuth.de The proposed mechanism involves the formation of a cobalt(I)-silyl intermediate. nih.gov
The steric bulk of dimethylphenylsilane (B1631080) can influence the reaction pathway, and in some cases, may lead to alternative reactions. acs.org
Table 1: Cobalt-Catalyzed Hydrosilylation of Alkynes with this compound
| Catalyst System | Substrate | Selectivity | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Co(II)-Schiff base / LiHBEt3 | Terminal Alkynes | High Markovnikov (α-vinylsilanes) | 0.5 mol% catalyst, 60 °C | High | acs.orgnih.gov |
| Co-PNP pincer | Internal Alkynes | Exclusive syn-addition ((E)-silylalkenes) | Additive-free | Excellent | researchgate.netuni-bayreuth.de |
Rhenium complexes, both high-valent oxo-rhenium and low-valent Re(III) species, have proven to be effective catalysts for the hydrosilylation of carbonyl compounds with this compound. encyclopedia.pubmdpi.com A family of oxo-rhenium complexes has demonstrated activity in the reduction of both aliphatic and aromatic aldehydes and ketones. encyclopedia.pubmdpi.com For instance, certain cationic rhenium complexes are highly reactive for the hydrosilylation of aldehydes at room temperature. encyclopedia.pubmdpi.com
Mechanistic studies of rhenium-catalyzed hydrosilylation suggest pathways that differ from the classical Chalk-Harrod mechanism. nsf.gov An ionic outer-sphere mechanism has been proposed for some cationic rhenium complexes, where the silane is activated through coordination to the rhenium center, followed by a nucleophilic attack of the carbonyl substrate on the silicon atom. encyclopedia.pubmdpi.com This leads to heterolytic cleavage of the Si-H bond. encyclopedia.pubmdpi.com In other systems, the formation of a rhenium hydride intermediate has been observed, although its reactivity may not be sufficient to account for the catalytic turnover. encyclopedia.pubmdpi.com Theoretical studies have also explored the possibility of a [2+2] cycloaddition of the silane across a rhenium-oxo bond. nsf.gov
Cationic Re(III) complexes have shown significant catalytic efficiency for the hydrosilylation of aldehydes with this compound at ambient temperature under neat conditions, achieving high turnover numbers (TONs) and turnover frequencies (TOFs). rsc.org
Table 2: Rhenium-Catalyzed Hydrosilylation of Aldehydes with this compound
| Catalyst | Substrate | Conditions | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
|---|---|---|---|---|---|
| Cationic Re(III) complex (4a) | Aldehydes | 0.03 mol%, Room Temperature, Neat | Up to 9200 | Up to 126 h-1 | rsc.org |
Platinum complexes are among the most well-developed catalysts for hydrosilylation reactions. rsc.org While traditional catalysts like Speier's and Karstedt's catalysts are effective, they can sometimes exhibit poor regio- and E/Z selectivity. rsc.org To address this, platinum complexes with bulky phosphine (B1218219) ligands or N-heterocyclic carbenes have been developed. rsc.org
Recent advancements include the use of platinum catalysts with fluorous chains, which can be efficiently recovered and reused in thermomorphic systems for the hydrosilylation of alkynes with this compound. researchgate.netsemanticscholar.orgnih.gov For example, a platinum catalyst with short fluorous chains catalyzed the hydrosilylation of 5-decyne (B157701) with this compound, affording the E-form product exclusively and allowing for catalyst recycling for up to eight cycles with nearly quantitative conversion. nih.gov
Furthermore, a biomimetic caged platinum catalyst has been developed that exhibits high site-selectivity in the hydrosilylation of substrates containing multiple reactive sites. nih.gov For instance, in the reaction of allyl methacrylate (B99206) with this compound, this catalyst selectively produced the allyl addition product in high yield, whereas Karstedt's catalyst led to a complex mixture. nih.gov This high selectivity is attributed to the confining effect of the catalyst's cage structure. nih.gov The catalyst also showed high selectivity for the less-crowded double bonds in dienes and for the hydrosilylation of alkenes in the presence of aldehyde groups. nih.gov
The use of biocatalysts in organosilicon chemistry is a growing field of interest. While direct enzymatic hydrosilylation is still an emerging area, related transformations have been demonstrated. For instance, cytochrome P450 enzymes have been shown to catalyze the oxidation of this compound to the corresponding silanol (B1196071). nih.gov The mechanism is proposed to proceed through a hydrogen atom transfer from the silane to an Fe(IV)-oxo intermediate, generating a silyl radical, followed by a hydroxyl rebound. nih.gov
Although distinct from hydrosilylation, the enzymatic formation of carbon-silicon bonds has been achieved. acs.org Researchers have used directed evolution to engineer a cytochrome c from Rhodothermus marinus to catalyze the insertion of a carbene into the Si-H bond of this compound with high enantioselectivity and increased turnover. acs.org These findings suggest the potential for developing biocatalysts for a broader range of organosilicon transformations, including hydrosilylation. acs.orgdatapdf.com
Regioselectivity and Stereoselectivity in Hydrosilylation Processes
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The regioselectivity and stereoselectivity of this process with this compound are highly dependent on the catalyst and the substrate.
With alkynes, cobalt-based catalysts have been shown to facilitate the hydrosilylation with this compound, yielding α-vinylsilanes (Markovnikov addition products) with high regioselectivity. researchgate.netacs.org For instance, a Schiff base cobalt(II) complex catalyzes the reaction between this compound and phenylacetylene, resulting in 91% selectivity for the α-addition product. acs.org The selectivity can be influenced by substituents on the phenyl ring of the alkyne, with alkyl groups generally increasing the preference for the α-product. acs.org
In the case of dienes and allenes, catalyst choice is crucial for controlling the reaction outcome. A specially designed caged platinum catalyst (COP1-T-Pt) demonstrates remarkable site-selectivity. nih.gov When 1,1-dimethylallene reacts with this compound using this catalyst, the addition occurs exclusively at the terminal double bond to produce linear allyl silanes. nih.gov Similarly, for conjugated dienes like 1,3-butadiene, the same catalyst directs the reaction to a mono 1,2-addition product with high selectivity, avoiding the common 1,4-addition pathway. nih.gov Palladium catalysts promoted by N-heterocyclic carbene (NHC) ligands are also effective for the highly regioselective hydrosilylation of monosubstituted allenes. semanticscholar.org
Table 1: Regio- and Stereoselectivity in the Hydrosilylation of Unsaturated Compounds with this compound
| Substrate | Catalyst System | Key Selectivity Outcome | Reference |
|---|---|---|---|
| Terminal Alkynes | Schiff Base Cobalt(II) Complex | Highly regioselective for α-vinylsilanes (Markovnikov product). | acs.org |
| Internal Alkynes | Triazine-based PNP Cobalt Complex | Exclusive syn-addition to afford (E)-silylalkenes. | researchgate.net |
| 1,1-Dimethylallene | Caged Platinum (COP1-T-Pt) | Solely terminal alkene addition to form linear allyl silanes. | nih.gov |
| 1,3-Butadiene | Caged Platinum (COP1-T-Pt) | Selective mono 1,2-addition product. | nih.gov |
| Monosubstituted Allenes | Pd2dba3 / IPr*OMe | High regioselectivity for vinylsilane products. | semanticscholar.org |
Mechanistic Pathways of Hydrosilylation with this compound
The mechanism of hydrosilylation can vary significantly. The most widely accepted pathway for many late transition metals is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate into the metal-hydride bond and subsequent reductive elimination of the product. chimia.ch A modified Chalk-Harrod mechanism involves insertion of the alkene into the metal-silicon bond instead. chimia.ch
However, other pathways are also proposed. For early transition metals and some later ones, a mechanism involving a metal hydride species that undergoes migratory insertion with the alkene, followed by sigma-bond metathesis with the silane, can operate. chimia.ch Radical-based pathways have also been considered, particularly in photocatalyzed reactions, where a silyl radical is generated and adds to the double bond. electronicsandbooks.comresearchgate.net In specific catalytic systems, such as the hydrosilylation of alkenes with a Nickamine pincer complex, a radical chain reaction has been ruled out through experiments with radical clock substrates. chimia.ch
Detailed mechanistic studies on the oxidative addition of this compound to a Pd(0) complex, a key step in many catalytic cycles, suggest that the reaction proceeds via the initial formation of a σ-complex intermediate, which is the rate-limiting step. researchgate.net Furthermore, DFT studies of trialkylborohydride-catalyzed hydrosilylation provide a detailed energy profile and support a consistent mechanistic model that explains the high regioselectivity observed. rsc.org
Dehydrogenative Coupling Reactions of this compound
This compound can undergo dehydrogenative coupling with various nucleophiles, a process that forms a new bond to silicon and releases hydrogen gas (H₂). This reaction is an atom-economical method for synthesizing silyl ethers, silylamines, and related compounds.
The coupling of this compound with alcohols is promoted by various catalysts. Ruthenium-arene complexes, for example, can catalyze the quantitative conversion to the corresponding silyl ether at mild temperatures (30 °C). csic.es Simple borohydride (B1222165) salts, such as sodium tri(sec-butyl)borohydride, also effectively promote the dehydrogenative coupling of this compound with a range of alcohols. mdpi.com
Phenols can be coupled with this compound using a heterogeneous copper-based metal-organic framework, Cu₃(BTC)₂ (BTC = 1,3,5-benzenetricarboxylic acid), under mild conditions. nih.govresearchgate.net This catalyst also promotes the homocoupling of this compound to form 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane. nih.gov For the synthesis of silylamines, gold nanoparticles supported on hydroxyapatite (B223615) (Au/HAP) have proven to be a highly efficient and reusable catalyst for the dehydrogenative coupling of this compound with both amines and amides. thieme-connect.com
Table 2: Catalytic Dehydrogenative Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Alcohols | [Ru(p-cym)(Cl)₂(NHC)] | Silyl Ether | csic.es |
| Alcohols | Sodium tri(sec-butyl)borohydride | Silyl Ether | mdpi.com |
| Phenol | Cu₃(BTC)₂ | Phenyl Silyl Ether | nih.govresearchgate.net |
| Amines/Amides | Au/HAP | Silylamine/Silylamide | thieme-connect.com |
Oxidative Transformations of this compound
The Si-H bond in this compound is susceptible to oxidation, providing routes to valuable silanols or enabling its participation in fundamental organometallic steps like oxidative addition.
The selective oxidation of this compound to dimethylphenylsilanol (B1584577) (PhMe₂SiOH) is a significant transformation, as silanols are important synthetic intermediates. A key challenge is preventing the subsequent condensation to form disiloxanes.
Several catalytic systems achieve this transformation effectively. Manganese complexes, such as [MnBr(CO)₅], can catalyze the selective oxidation using water as the oxidant, affording quantitative yields of the silanol under neutral conditions. d-nb.info Other manganese-based systems use hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net A highly active photocatalytic method using plasmonic Au-TiO₂ achieves complete conversion and high selectivity for the silanol. acs.org Biocatalysis offers another selective route; a cytochrome P450 monooxygenase can oxidize the Si-H bond with high efficiency and selectivity, leaving C-H bonds untouched. nih.gov The mechanism is proposed to proceed via a hydrogen atom transfer (HAT) from the silane to a high-valent iron-oxene intermediate. nih.gov Structured catalysts, like Pd nanoparticles on an MgO support, also catalyze the aqueous oxidation to the silanol. mdpi.com
Table 3: Catalytic Oxidation of this compound to Dimethylphenylsilanol
| Catalyst System | Oxidant | Key Findings | Reference |
|---|---|---|---|
| [MnBr(CO)₅] | H₂O | Quantitative yield at 50 °C in THF. | d-nb.info |
| Cytochrome P450BM3 | O₂ | Highly selective biocatalytic oxidation. | nih.gov |
| Pd/MgO | O₂ / H₂O | Full conversion achieved in 120 min. | mdpi.com |
| Plasmonic Au-TiO₂ | O₂ / H₂O | >99% yield, high selectivity (98.3%). | acs.org |
| Mn(ClO₄)₂ / 4,4'-diaminobipyridine | H₂O₂ | Efficient oxidation under neutral conditions. | researchgate.net |
The oxidative addition of the Si-H bond of this compound to a transition metal center is a fundamental step that initiates many catalytic reactions, including hydrosilylation. This process involves the cleavage of the Si-H bond and the formation of new metal-silicon and metal-hydride bonds.
Carbon-Silicon Bond Formation and Cleavage Reactions
While reactions at the Si-H bond are most common, the carbon-silicon bonds in this compound can also participate in chemical transformations.
New carbon-silicon bonds can be formed from this compound through novel catalytic methods. For instance, directed evolution of the heme protein cytochrome c has produced an enzyme capable of catalyzing the insertion of a carbene into the Si-H bond of this compound. nih.govscienceintheclassroom.org This biocatalytic approach allows for the formation of a new C-Si bond with high turnover numbers and excellent stereoselectivity under aqueous conditions. nih.govscienceintheclassroom.org
The cleavage of the C-Si bond in phenylsilanes is also an important reaction. The phenyl-silicon bond is susceptible to electrophilic attack. lkouniv.ac.in For example, palladium salts can catalyze the hydrolysis of the phenyl-silicon bond in trimethylphenylsilane. lkouniv.ac.in The cleavage of benzyl- and other aryl-silicon bonds by alkali has been studied extensively, with reactivity depending on the stability of the carbanion leaving group. iupac.org Under more extreme conditions, such as in supercritical water, arylsilanes have been found to undergo very rapid C-Si bond cleavage. researchgate.net The reaction of dimethyl(phenyl)silyl chloride with lithium metal initially forms a disilane, which is then cleaved by lithium to produce the useful reagent dimethyl(phenyl)silyllithium. rsc.org
Carbene Insertion into Silicon-Hydrogen Bonds
The insertion of carbenes into the silicon-hydrogen (Si-H) bond of silanes, including this compound, is a significant method for creating carbon-silicon bonds. This reaction can be catalyzed by various transition metals, such as rhodium, copper, and iron, as well as by biocatalysts like engineered hemoproteins. scispace.comnih.govorganic-chemistry.org
Mechanistic studies suggest that the reaction typically proceeds through a concerted, three-center transition state. nih.govrochester.edu Computational analyses indicate that in the transition state for diphenylcarbene insertion into the Si-H bond of this compound, one aryl ring of the carbene aligns nearly coplanar with the carbene's empty p-orbital, while the other is almost orthogonal. nih.gov It has been proposed that the reaction is initiated by the electrophilic attack of a metal-carbene species on the Si-H bond, leading to a build-up of partial positive charge at the silicon center in a relatively early transition state. scispace.com Kinetic isotope effect studies in some systems have indicated that the Si-H bond cleavage is the rate-determining step. escholarship.org
The enantioselectivity of this transformation is a key area of research. High levels of enantioselectivity have been achieved, particularly with carbenes that have distinctly different substituents. nih.gov For diarylcarbenes, achieving high enantioselectivity can be challenging due to the difficulty in distinguishing between the two faces of the carbene. nih.gov However, strategies such as introducing electronic asymmetry into the diarylcarbene have been shown to enhance enantioselectivity. nih.gov For instance, using a diarylcarbene with a 4-nitro group on one phenyl ring and a 4-methoxy group on the other resulted in high enantioselectivity (91% ee) in the insertion into this compound. nih.gov
Various catalysts have been developed to improve the efficiency and selectivity of this reaction. Chiral dirhodium catalysts, for example, have been successfully employed in the asymmetric insertion of diarylcarbenes into the Si-H bond of silanes. nih.gov Iron-based catalysts, being more abundant and environmentally friendly, have also been shown to be effective for the carbene insertion of α-diazoesters into Si-H bonds, providing α-silylesters in high yields. organic-chemistry.org Biocatalysts, such as engineered variants of myoglobin (B1173299) and cytochrome c, have also demonstrated the ability to catalyze carbene insertion into the Si-H bond of this compound. nih.govrochester.eduscispace.com
Table 1: Examples of Catalytic Carbene Insertion into the Si-H Bond of this compound
| Catalyst | Carbene Precursor | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Rh₂(S-PTTL)₄ | 4-Nitrophenyl phenyl diazomethane | (4-Nitrophenyl)(phenyl)methyl(dimethyl)phenylsilane | High | Modest | nih.gov |
| Rh₂(S-PTTL)₄ | 4-Nitrophenyl(4-methoxyphenyl)diazomethane | (4-Nitrophenyl)(4-methoxyphenyl)methyl(dimethyl)phenylsilane | --- | 91 | nih.gov |
| Fe(OTf)₂ | Ethyl α-diazoacetate | Ethyl [dimethyl(phenyl)silyl]acetate | Up to 99 | --- | organic-chemistry.org |
| Wild-Type YfeX | Ethyl diazoacetate (EDA) | Ethyl [dimethyl(phenyl)silyl]acetate | 11 | --- | nih.gov |
| Mb(H64V,V68A) | Ethyl diazoacetate (EDA) | Ethyl [dimethyl(phenyl)silyl]acetate | 66 | --- | scispace.com |
Cross-Coupling Strategies for Silicon-Carbon Linkages
Cross-coupling reactions are a powerful tool for the formation of silicon-carbon (Si-C) bonds, and this compound can be a key component in these transformations. These reactions typically involve a metal catalyst, most commonly palladium or nickel, and couple an organosilicon compound with an organic electrophile.
One prominent strategy is the Hiyama coupling, which involves the palladium-catalyzed reaction of an organosilane with an organic halide or pseudohalide. organic-chemistry.org While this reaction often requires an activating agent like a fluoride (B91410) source or a base, variations have been developed that proceed without an activator. For example, organo[2-(hydroxymethyl)phenyl]dimethylsilanes have been used as stable, non-toxic coupling partners in palladium-catalyzed cross-coupling reactions with allylic and benzylic carbonates, tolerating a variety of functional groups. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for forming C-Si bonds. For instance, unactivated secondary and tertiary alkyl bromides can be coupled with silylzinc nucleophiles using a simple nickel catalyst without the need for an additional ligand. caltech.edu This method has shown good functional group tolerance and is compatible with various silyl nucleophiles. caltech.edu Furthermore, nickel-catalyzed reductive cross-coupling allows for the coupling of chlorosilanes with a range of carbon electrophiles under mild conditions, offering a route to diverse organosilanes. researchgate.net
Palladium nanoclusters stabilized by N,N-dimethylformamide have been shown to catalyze the cross-coupling of aryl halides with hydrosilanes, including what can be inferred for this compound, without the need for ligands and with low catalyst loading. rsc.org The choice of solvent, particularly N,N-dimethylacetamide, is crucial for the success of these reactions. rsc.org
Table 2: Examples of Cross-Coupling Reactions for Si-C Bond Formation
| Catalyst System | Silicon Source | Coupling Partner | Product Type | Reference |
| Palladium catalyst | Organo[2-(hydroxymethyl)phenyl]dimethylsilanes | Allylic/Benzylic carbonates | 1,4-Dienes and Diarylmethanes | organic-chemistry.org |
| NiBr₂·diglyme | Silylzinc nucleophiles | Unactivated secondary/tertiary alkyl bromides | Alkylsilanes | caltech.edu |
| Pd Nanoclusters | Hydrosilanes | Aryl halides | Arylsilanes | rsc.org |
| Platinum catalyst | This compound | Iodomethane | Methyl(dimethyl)phenylsilane | researchgate.net |
Radical Pathways in this compound Chemistry
While many reactions involving this compound proceed through ionic or concerted mechanisms, radical pathways also play a significant role in its chemistry. The silicon-hydrogen bond in this compound can undergo homolytic cleavage to generate a silyl radical, which can then participate in various radical reactions.
The thermal decomposition of phenylmethylsilanes, for example, occurs via a free-radical mechanism. dtic.mil The pyrolysis of diphenyldimethylsilane at high temperatures leads to a complex mixture of products, suggesting the involvement of hydrogen, methyl, and various silyl radicals. dtic.mil Similarly, the photolysis of polymers containing phenyl-silyl units can lead to the homolysis of silicon-silicon bonds, generating silyl radicals. dtic.mil
In the context of bimolecular reactions, the gas-phase reaction of a phenyl radical with silane (SiH₄) has been studied as a prototype for radical substitution at a silicon center. chemrxiv.org Theoretical calculations suggest that the replacement of a carbon atom in methane (B114726) with silicon significantly lowers the barrier for radical substitution, making it more competitive with the hydrogen abstraction pathway. chemrxiv.org This highlights the distinct reactivity of silicon compared to carbon in radical reactions. chemrxiv.org
Silyl radicals derived from silanes can also act as hydrogen atom donors, providing an alternative to toxic reagents like tri-n-butyltin hydride in radical chain reactions. msu.edu While tris(trimethylsilyl)silane (B43935) is a well-known radical reducing agent, other silanes can also participate in such processes. organic-chemistry.org
Reactivity of this compound as a Reagent in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized in reduction and hydrosilylation reactions. The polarity of the Si-H bond, with hydrogen being slightly more electronegative than silicon, imparts a hydridic character to the hydrogen atom, allowing it to function as a reducing agent. acs.org
Hydrosilylation:
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond, or a carbon-oxygen double bond. wikipedia.orgwikipedia.org This reaction is typically catalyzed by transition metals, with platinum-based catalysts being particularly common. wikipedia.org The hydrosilylation of alkenes with this compound can lead to the formation of alkylsilanes. The regioselectivity of this addition can often be controlled, with anti-Markovnikov addition being common. wikipedia.org Asymmetric hydrosilylation, using chiral catalysts, can produce optically active organosilanes, which are valuable intermediates in organic synthesis. libretexts.org
Reduction of Functional Groups:
This compound, often in combination with a catalyst or an activator, can be used to reduce a variety of functional groups. For example, ketones and aldehydes can be reduced to the corresponding alcohols. chemicalbook.com The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction. For instance, certain catalytic systems allow for the selective reduction of aldehydes in the presence of ketones. organic-chemistry.org The reduction of phosphine oxides to phosphines is another important application. chemicalbook.com
The reactivity of silanes as reducing agents can be enhanced by the addition of activators. For example, fluoride ions have a strong affinity for silicon and can form a hypervalent species that is a more potent hydride donor. msu.edu Lewis acids can also be used to activate the substrate towards reduction by the silane. msu.edu
Table 3: Applications of this compound in Organic Synthesis
| Reaction Type | Substrate | Catalyst/Activator | Product | Reference |
| Hydrosilylation | Alkenes/Alkynes | Platinum complexes | Alkyl/Vinylsilanes | wikipedia.orgwikipedia.org |
| Reduction | Ketones/Aldehydes | Transition metal complexes, hCAII | Alcohols | acs.orgchemicalbook.com |
| Reduction | Phosphine oxides | - | Phosphines | chemicalbook.com |
| Reductive Coupling | Terminal alkynes and α-chloro boronic esters | Copper catalyst | Allylic alcohols | organic-chemistry.org |
| Deoxygenation | Ketones | Triflic acid | Alkenes | organic-chemistry.org |
Spectroscopic and Computational Characterization of Dimethyl Phenyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of dimethyl-phenyl-silane by providing detailed information about the local chemical environment of its constituent atoms.
In the ¹H NMR spectrum of this compound, the protons of the two methyl groups attached to the silicon atom typically appear as a sharp singlet. The protons on the phenyl group give rise to more complex multiplets in the aromatic region of the spectrum.
Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. For example, in chloroform-d (B32938) (CDCl₃), the methyl protons (Si-(CH₃)₂) have been reported to resonate at approximately 0.23-0.49 ppm. doi.orgrsc.org The phenyl protons appear as multiplets in the range of 7.26-7.55 ppm. doi.orgrsc.org
Table 1: ¹H NMR Chemical Shifts for this compound Derivatives.
| Compound | Solvent | Methyl Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Other Protons (δ, ppm) |
|---|---|---|---|---|
| (4-Bromophenyl)dimethyl(phenyl)silane rsc.org | CDCl₃ | 0.57 (s, 6H) | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H) | |
| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate rsc.org | CDCl₃ | 0.49 (s, 6H) | 7.87 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.0 Hz, 2H), 7.43-7.41 (m, 2H), 7.31-7.26 (m, 3H) | 1.51 (s, 9H) |
| 3-(dimethyl(phenyl)silyl)propanenitrile doi.org | CDCl₃ | 0.35 (s, 6H) | 7.51-7.44 (m, 2H), 7.42-7.35 (m, 3H) | 2.33-2.21 (m, 2H), 1.19-1.10 (m, 2H) |
| Dimethyl(phenyl)(2-(phenylsulfonyl)ethyl)silane doi.org | CDCl₃ | 0.28 (s, 6H) | 7.89-7.83 (m, 2H), 7.68-7.60 (m, 1H), 7.55 (m, 2H), 7.43-7.29 (m, 5H) | 3.01-2.89 (m, 2H), 1.21-1.12 (m, 2H) |
Data sourced from various research articles. doi.orgrsc.org
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. The carbon atoms of the methyl groups attached to silicon typically resonate at a chemical shift of around -1.21 to -3.5 ppm. doi.orgwiley-vch.de The carbon atoms of the phenyl group appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the silicon) showing a distinct chemical shift from the other phenyl carbons.
Table 2: ¹³C NMR Chemical Shifts for this compound Derivatives.
| Compound | Solvent | Methyl Carbons (δ, ppm) | Phenyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |
|---|---|---|---|---|
| (4-Bromophenyl)dimethyl(phenyl)silane rsc.org | CDCl₃ | -2.5 | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0 | |
| tert-Butyl 4-(dimethyl(phenyl)silyl)benzoate rsc.org | CDCl₃ | -2.5 | 165.9, 143.9, 137.5, 134.1, 134.0, 132.5, 129.3, 128.4, 127.9 | 80.9, 28.2 |
| 3-(dimethyl(phenyl)silyl)propanenitrile doi.org | CDCl₃ | -3.5 | 136.6, 133.5, 129.6, 128.2 | 121.2, 12.2, 12.0 |
| Dimethyl(phenyl)(2-(phenylsulfonyl)ethyl)silane doi.org | CDCl₃ | -3.4 | 138.6, 136.5, 133.6, 133.5, 129.6, 129.2, 128.3, 128.1 | 52.5, 8.5 |
Data compiled from scientific literature. doi.orgrsc.orgwiley-vch.de
²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds. The chemical shift of the silicon nucleus in this compound is sensitive to the electronic environment created by its substituents. For this compound and its derivatives, the ²⁹Si chemical shift is typically observed in the range of -7 to -22 ppm. rsc.orgtue.nl For instance, the ²⁹Si NMR chemical shift for (4-bromophenyl)dimethyl(phenyl)silane in CDCl₃ is reported to be -7.49 ppm. rsc.org In polydimethylsiloxane, a related polymer, a sharp signal at -22 ppm is assigned to the D₂ functionality (a silicon atom bonded to two other silicon atoms through oxygen). tue.nl
Solid-state NMR (ssNMR) is a valuable technique for characterizing this compound derivatives in the solid phase. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ²⁹Si and ¹³C. tue.nl
For example, ²⁹Si CP-MAS NMR has been used to study the silylation of surfaces with phenyl-containing disilazanes and polysiloxanes. tue.nl These studies reveal the formation of various siloxane structures on the surface, with distinct ²⁹Si chemical shifts. For instance, a signal at -18 to -20 ppm is associated with the formation of dimethyldisiloxysilanes at the surface. tue.nl
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its different vibrational modes. Key absorptions include:
Si-C Stretching: The stretching vibration of the Si-C bond in the Si-CH₃ group is readily identified by a strong, sharp band around 1260 cm⁻¹. gelest.com
Si-H Stretching: Although not present in this compound, the Si-H bond in related hydrosilanes gives a characteristic sharp band in the region of 2100-2200 cm⁻¹.
Phenyl Group Vibrations: The phenyl group gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. gelest.com Specifically, bands around 1430 cm⁻¹ and 1130-1110 cm⁻¹ are characteristic of the Si-phenyl group. gelest.com
Methyl Group Vibrations: The methyl groups exhibit symmetric and asymmetric C-H stretching and bending vibrations.
A spectrum of this compound in a CCl₄ solution shows notable bands for the Si-CH₂ group between 1250-1220 cm⁻¹ and for the Si-phenyl group at 1430 cm⁻¹ and between 760-690 cm⁻¹. gelest.comnist.gov
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly employed. nih.gov
In a typical EI-MS analysis, this compound (molecular weight: ~136 g/mol ) undergoes ionization and fragmentation. nist.govnist.gov The molecular ion peak [M]•+ is observed at an m/z of 136. nih.gov The fragmentation pattern is characteristic of phenylsilanes and provides significant structural information. The most abundant fragment, known as the base peak, is consistently observed at m/z 121. nih.gov This corresponds to the loss of a methyl group ([M-CH₃]⁺), which is a common fragmentation pathway for compounds containing a dimethylsilyl group.
Another notable fragment appears at m/z 135, resulting from the loss of a single hydrogen atom ([M-H]⁺). nih.gov Further fragmentation can lead to smaller ions, such as the peak at m/z 58. nih.gov The analysis of these fragmentation patterns allows for the unambiguous identification of this compound in a sample. acs.orgresearchgate.net
Table 1: Prominent Mass Spectrometry Peaks for this compound An interactive data table presenting the main fragments observed in the mass spectrum of this compound.
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 136 | 46.20 - 50.95 | [C₈H₁₂Si]•+ (Molecular Ion) |
| 135 | 26.60 - 29.60 | [C H₁₁Si]+ |
| 121 | 99.99 | [C₇H₉Si]+ (Base Peak) |
| 58 | 33.31 - 60.10 | [C₂H₆Si]•+ |
| 43 | 16.70 - 30.50 | [CH₃Si]⁺ |
Data sourced from MassBank of North America (MoNA). nih.gov
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.
However, the principles of X-ray diffraction have been applied to complex structures and materials derived from or related to phenylsilanes. For instance, the crystal structure of very stable silyl (B83357) radicals has been determined, revealing a completely planar geometry around the central silicon atom, a structural detail only accessible through X-ray diffraction. thieme-connect.de Similarly, the technique has been used to characterize the structure of dumbbell-shaped polyhedral oligomeric silsesquioxanes (POSSs) functionalized with phenyl groups, providing insight into the rigid and well-defined nature of these complex molecules. researchgate.net If a crystal structure of this compound were to be determined, it would provide exact values for the Si-C(phenyl), Si-C(methyl), and Si-H bond lengths and the C-Si-C and H-Si-C bond angles, confirming the molecule's geometry.
Advanced Spectroscopic and Microscopic Probes
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netyoutube.com XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. youtube.comyoutube.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment.
While XPS studies focusing solely on the this compound molecule are not prominent, the technique is invaluable for characterizing surfaces and polymers functionalized with this moiety. For instance, XPS has been used to study polystyrene functionalized with a this compound endgroup, confirming the successful functionalization from the signals corresponding to C, H, and Si. aip.org
In a hypothetical XPS analysis of a surface treated with this compound, high-resolution scans of the Si 2p and C 1s regions would be of primary interest. The Si 2p binding energy would provide information about the silicon's bonding environment (e.g., Si-C, Si-H, and any Si-O bonds due to surface oxidation). nih.gov Similarly, the deconvolution of the C 1s peak could distinguish between the carbon atoms of the phenyl ring and those of the methyl groups. XPS has been successfully used to quantify the surface coverage of mixed silane (B1218182) monolayers on silica (B1680970) by correlating the atomic concentrations of atoms unique to each silane. nih.gov This demonstrates its utility in analyzing materials incorporating this compound.
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific to the study of species with unpaired electrons, such as radicals or radical cations. The neutral, diamagnetic this compound molecule is EPR-silent. However, EPR is a critical tool for detecting and characterizing the paramagnetic silyl radicals that can be generated from it. psu.edunih.gov
Dimethyl-phenyl-silyl radicals can be formed through processes like the homolytic cleavage of the Si-H bond, often initiated photochemically or via a hydrogen atom transfer (HAT) reaction. unipv.it The generation of the dimethyl-phenyl-silyl radical via HAT from this compound to an excited photocatalyst has been confirmed using EPR spin trapping experiments. unipv.it In these experiments, a short-lived radical is "trapped" by reacting it with a molecule like α-phenyl-N-tert-butyl nitrone (PBN) to form a more stable nitroxide radical adduct whose EPR spectrum is easily measured. psu.edunih.gov
The resulting EPR spectrum provides key information, including the g-value and hyperfine coupling constants, which help to identify the structure of the radical. The radical cations of aryl-silanes, formed through one-electron oxidation, have also been successfully studied by EPR. rsc.org Therefore, while not applicable to the parent molecule, EPR is indispensable for investigating the radical chemistry of this compound. acs.org
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are used to measure changes in the physical and chemical properties of a material as a function of increasing temperature. TGA provides quantitative information on mass loss, which is used to assess thermal stability, decomposition temperatures, and the composition of materials. researchgate.net
For this compound, which is a relatively volatile liquid, TGA is most relevant when studying non-volatile materials and polymers derived from it. chemicalbook.comsigmaaldrich.com For example, TGA is crucial for determining the thermal conversion conditions for precursor polymers into their final conjugated forms, such as in the synthesis of poly(p-phenylvinylene)s (PPVs). researchgate.net
In the context of materials science, polymers incorporating phenylsilane (B129415) units, such as silphenylene-siloxane polymers, are frequently analyzed by TGA to evaluate their high thermal stability. nasa.govnasa.gov Studies on the pyrolysis of phenyl silicone rubber show that the presence of phenyl groups on the silicon backbone significantly increases the thermal stability and char yield of the polymer compared to their methyl-only analogues. researchgate.net TGA data, often presented as derivative curves (DTG), can also reveal multi-stage degradation mechanisms. researchgate.net Thus, TGA is a key tool for characterizing the thermal properties of macromolecular materials built using this compound or related monomers.
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), provide high-resolution images of a sample's surface topography and morphology. SEM operates by scanning a surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface. This method is applicable to solid materials, not liquids like this compound.
The utility of SEM is realized when studying materials synthesized from or incorporating this compound. For example, SEM has been used to examine the morphology of polystyrene nanocomposites that were reinforced with dumbbell-shaped phenyl-functionalized polyhedral oligomeric silsesquioxanes (POSS). researchgate.net It has also been employed to characterize the structure of heterogeneous catalysts, such as rhodium supported on phosphorus-rich covalent organic polymers, which are used in the hydrosilylation of alkynes with silanes. rsc.org
In another application, electron microscopy was used to characterize non-agglomerated gold nanoparticles immobilized on the inner walls of polymer nanotubes. acs.org These functionalized nanotubes were then used as highly efficient, reusable catalysts for the alcoholysis of this compound. acs.org In all these cases, SEM provides critical visual information about the micro- and nanoscale structure, particle distribution, and surface features of the final material, which are essential for understanding its properties and performance.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling have emerged as indispensable tools for understanding the intricate details of chemical structures, properties, and reactivity. In the context of this compound, these methods provide a molecular-level understanding that complements experimental findings. By employing sophisticated quantum chemical calculations, researchers can predict and rationalize the behavior of this organosilicon compound with a high degree of accuracy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosilicon compounds like this compound. DFT methods are extensively used to calculate molecular geometries, vibrational frequencies, and electronic properties.
Researchers have utilized DFT calculations, often with hybrid functionals like B3LYP, to investigate the conformational and energetic aspects of silanes and related molecules. csic.esresearchgate.net For instance, DFT studies have been employed to determine the optimized molecular structure of dimethylphenylsilanol (B1584577), a derivative of this compound. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.
Furthermore, DFT has been instrumental in studying reaction energetics and mechanisms involving this compound. For example, DFT simulations at the B3LYP level with dispersion corrections have been used to corroborate the reactivity trends of silanes in catalytic reactions. csic.es These calculations can help predict the feasibility of a reaction by determining the Gibbs free energies of reactants, products, and transition states. csic.es The fragmentation processes of this compound upon electron impact ionization have also been analyzed using DFT calculations, providing insights into the bond dissociation energies and the resulting fragmentation patterns. vut.cz
A study on the ozonation of silanes, including dimethylphenylsilane (B1631080), employed DFT to investigate the reaction mechanism, revealing that the insertion of ozone can proceed through different pathways depending on the substituents on the silicon atom. smu.edu
Table 1: Selected Calculated Properties of this compound and Related Compounds using DFT
| Property | Method | Value | Reference |
| Deprotonation Energy of Silanol (B1196071) | B3PW91/AVQZ | -365.4 kcal/mol | researchgate.net |
| Si-O-Si angle in Disiloxane (300 K) | B3PW91/AVQZ | 154.7° | researchgate.net |
| Fragmentation Energy of C70 -> C58 + C2 | DFT | 11.5 eV | vut.cz |
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations are fundamental to predicting the reactivity of molecules like this compound. These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.
Frontier molecular orbital theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly useful for predicting how a molecule will interact with other chemical species. The energies and shapes of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack.
Molecular electrostatic potential surfaces visually represent the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. smolecule.com These maps are invaluable for predicting non-covalent interactions and the initial stages of a chemical reaction.
Theoretical calculations have also been used to understand the fragmentation of this compound and related compounds in the gas phase. dongguk.eduacs.orgacs.org By calculating the energies of different fragmentation pathways, researchers can predict the most likely products of mass spectrometry experiments. vut.cz
Elucidation of Reaction Mechanisms via Computational Approaches
For this compound, computational approaches have been used to elucidate the mechanisms of various reactions. For instance, the mechanism of fluoride (B91410) ion-catalyzed silylation of oximes with dimethylphenylsilane has been proposed based on quantum chemical calculations. researchgate.net These studies can reveal the role of the catalyst and the nature of the key intermediates involved in the reaction.
In the context of hydrosilylation reactions, computational studies have helped to understand the nature of the active catalytic species and the mechanism of Si-H bond addition to unsaturated compounds. lookchem.comresearchgate.net For example, DFT calculations have been used to model the catalytic cycle for the reaction between a ketone and a silylating agent. researchgate.net
Furthermore, the study of radical substitution reactions involving silanes has benefited from theoretical investigations. A combined experimental and theoretical study on the reaction of the phenyl radical with silane (SiH4) provided fundamental insights into the chemical dynamics of forming phenylsilane, a related compound to this compound. nih.gov These calculations, including electronic structure and quasiclassical trajectory calculations, revealed that substitution at the silicon atom is a favorable pathway. nih.gov
The development of new catalysts and reactions often relies on a deep mechanistic understanding gained from computational modeling. researchgate.netresearchgate.net By simulating different reaction pathways and catalyst modifications, researchers can rationally design more efficient and selective chemical transformations.
Advanced Applications of Dimethyl Phenyl Silane in Chemical Sciences
Catalysis and Ligand Development
The reactivity of the silicon-hydride (Si-H) bond in dimethyl-phenyl-silane makes it a valuable reagent in catalytic processes. Furthermore, its structural backbone serves as a scaffold for the design of novel ligands for transition metal catalysis, enabling enhanced catalytic activity and selectivity.
This compound as a Hydrosilylating Reagent in Catalytic Cycles
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. This compound is frequently employed as a hydrosilylating reagent in the presence of a transition metal catalyst. This process is pivotal for the synthesis of a wide array of organosilicon compounds and for the modification of organic molecules.
In these catalytic cycles, a transition metal complex activates the Si-H bond of this compound. This activation facilitates the addition of the silyl (B83357) group and the hydrogen atom to substrates such as alkenes, alkynes, aldehydes, and ketones. The phenyl group in this compound can influence the electronic properties and steric environment of the catalytic intermediates, thereby affecting the regioselectivity and stereoselectivity of the hydrosilylation reaction. For instance, various rhenium complexes have demonstrated the ability to catalyze the hydrosilylation of aldehydes and ketones using dimethylphenylsilane (B1631080). nih.gov The reaction mechanism can vary, with some proposed pathways involving an initial η²-coordination of the silane (B1218182) to the metal center. nih.gov
Research has shown that the choice of catalyst and reaction conditions can direct the outcome of the hydrosilylation reaction with this compound. For example, certain rhodium and platinum catalysts exhibit different reactivity profiles and selectivities. nih.gov The interplay between the silane's structure and the catalyst's properties is crucial for achieving high yields and desired product distributions.
Table 1: Examples of Catalytic Hydrosilylation using this compound
| Catalyst System | Substrate | Product Type | Reference |
| Rhenium Oxo-complexes | Aldehydes, Ketones | Silyl ethers | nih.gov |
| RhCl(PPh₃)₃ | Alkenes | Alkylsilanes | nih.gov |
| Pt(CH₂=CHSiMe₂)₂O/P(t-Bu)₃ | Alkynes | Alkenylsilanes | nih.gov |
Design of Silicon-Based Ligands for Transition Metal Catalysis
The silicon atom in this compound can be incorporated into the backbone of multidentate ligands, which are crucial for stabilizing and activating transition metal centers in catalysis. These silicon-based ligands can modulate the electronic and steric properties of the metal complex, thereby influencing its catalytic performance. The design of such ligands often involves the strategic placement of donor atoms, such as phosphorus or nitrogen, in proximity to the silicon center.
One approach involves the synthesis of (phosphinoalkyl)silanes, where a phosphine (B1218219) group is tethered to a silicon atom through an alkyl or aryl bridge. acs.org While not always starting directly from this compound, the synthetic principles can be applied to create ligands derived from it. For example, lithiation of a suitable precursor followed by reaction with a chlorosilane is a common strategy. acs.org The resulting phosphine-silane ligands can chelate to a metal center, creating a well-defined coordination environment. The silyl group in these ligands acts as a strong σ-donor and can have a significant trans-influencing effect.
The development of silylene ligands, which are silicon analogues of carbenes, has also gained considerable attention. These ligands are known for their strong σ-donor characteristics and their ability to stabilize low-valent transition metals. Transition metal complexes featuring silylene ligands have shown promise as catalysts in various transformations, including hydrosilylation and hydrogenation. The synthesis of stable silylenes has opened up new avenues for designing novel catalytic systems.
Innovations in Materials Science
This compound serves as a fundamental building block in the synthesis of advanced materials. Its incorporation into polymers, resins, and surfaces can significantly enhance their properties, leading to innovations in a wide range of applications.
Precursor in Silicone Polymer and Resin Synthesis
This compound is a key precursor in the production of silicone polymers and resins with tailored properties. acs.org The presence of the phenyl group imparts several desirable characteristics to the final material, including enhanced thermal stability, improved refractive index, and greater resistance to oxidation compared to standard polydimethylsiloxanes (PDMS). chiba-u.jp
One of the primary methods for incorporating this compound into silicone polymers is through hydrosilylation reactions with vinyl-functionalized siloxanes or other unsaturated organic molecules. acs.org This allows for the creation of cross-linked networks, leading to the formation of elastomers and thermosets with specific mechanical and thermal properties. Additionally, this compound can be used in copolymerization processes with other silane monomers to produce silicone copolymers with a precise balance of properties. acs.org
Methyl phenyl silicone resins are synthesized through hydrolysis and polycondensation reactions of chlorosilanes or alkoxysilanes, including precursors that introduce phenyl groups. nih.gov These resins are utilized in high-temperature resistant coatings due to their excellent thermal stability. nih.gov The introduction of phenyl groups can significantly improve the heat resistance of MQ silicone resins. chiba-u.jp
Table 2: Properties Enhanced by this compound in Silicone Polymers
| Property | Enhancement | Mechanism |
| Thermal Stability | Increased | The rigid phenyl group restricts chain mobility and dissipates thermal energy. acs.org |
| Refractive Index | Increased | The phenyl group has a high refractive index. chiba-u.jp |
| Hydrophobicity | Increased | The phenyl group contributes to lower surface energy. acs.org |
| Mechanical Strength | Can be improved | Through copolymerization and cross-linking. acs.org |
Surface Modification for Enhanced Material Properties
The reactivity of the Si-H bond in this compound makes it an effective agent for the surface modification of various materials. This process involves the chemical reaction of the silane with hydroxyl groups or other reactive sites present on a substrate's surface, leading to the formation of a stable, covalently bonded siloxane layer. This modification can dramatically alter the surface properties of the material.
Surface modification using hydrosilanes can be a rapid and efficient process. acs.org This technique can be used to control the hydrophilicity or hydrophobicity of a surface, enhance chemical durability, and introduce specific functionalities. acs.org For instance, treating a hydrophilic surface with this compound can render it hydrophobic due to the presence of the nonpolar phenyl and methyl groups. This is particularly useful for creating water-repellent coatings and modifying the surfaces of microfluidic devices. dntb.gov.ua
The modification of silica (B1680970) nanoparticles and other inorganic fillers with organosilanes is a common strategy to improve their compatibility with polymer matrices in composite materials. While studies often mention various silane coupling agents, the principles apply to this compound for tailoring the surface chemistry of fillers.
Development of Hybrid and Composite Materials
This compound and its derivatives are instrumental in the development of advanced hybrid and composite materials. These materials combine the properties of both organic and inorganic components at the nanoscale, often resulting in synergistic effects and performance characteristics that are superior to those of the individual constituents.
In the context of hybrid materials, organofunctional alkoxysilanes are prominent precursors. This compound can be functionalized to an alkoxysilane and then used in sol-gel processes to create organic-inorganic hybrid networks. The organic phenyl groups become an integral part of the inorganic silica framework, influencing the material's mechanical, thermal, and optical properties.
For composite materials, this compound can be used to modify the surface of reinforcing fillers, as mentioned previously, to improve interfacial adhesion with a polymer matrix. This enhanced adhesion is crucial for effective stress transfer from the matrix to the filler, leading to composites with improved mechanical properties such as strength and toughness. The development of composites by incorporating modified fillers into various polymer resins is an active area of research.
Applications in Optoelectronic Materials
Polysiloxanes are polymers characterized by a backbone of alternating silicon and oxygen atoms, with organic side groups attached to the silicon atoms. nih.gov These materials are of significant interest in the field of optoelectronics due to their inherent flexibility, high thermal stability, and optical transparency. nih.govdntb.gov.ua The properties of polysiloxanes can be finely tuned by modifying the organic substituents on the silicon atoms. The incorporation of phenyl groups, for instance, can enhance the refractive index and thermal resistance of the polymer, making it suitable for applications in devices like organic light-emitting diodes (OLEDs) and flexible displays. researchgate.net
This compound can serve as a monomer or precursor in the synthesis of polysiloxanes that contain phenyl groups. These phenyl-substituted polysiloxanes are valuable in optoelectronic applications where precise control over optical properties is crucial. nsf.gov For example, the refractive index of a polysiloxane can be systematically increased by raising the content of diphenylsiloxane units, which can be derived from precursors related to this compound. researchgate.net This tunability is essential for creating materials for waveguides and other optical components. nsf.gov Polysiloxanes are also investigated for use in organic photovoltaic devices and as encapsulants for LEDs, where their transparency and stability are paramount. nih.gov The introduction of phenylethylene substituents into the polysiloxane backbone has been shown to reduce adhesion to silicon substrates, a useful property in the fabrication of flexible electronic devices. nih.gov
| Polymer Composition | Refractive Index | Key Properties for Optoelectronics |
|---|---|---|
| Polydimethylsiloxane (PDMS) | ~1.41 | High transparency, flexibility, low refractive index. nih.gov |
| PDMS-Arylazopyrazole Composite | 1.83 - 2.38 | Tunable refractive index with UV irradiation. nsf.gov |
| Dimethyldiphenylsiloxane Copolymers | 1.40 - 1.60 | Increased refractive index with higher diphenylsiloxane content, increased rigidity. researchgate.net |
Role in Ceramic Material Precursors (e.g., SiC)
Silicon carbide (SiC) is a high-performance ceramic known for its exceptional hardness, high thermal conductivity, and resistance to chemical attack, making it a critical material for applications in high-temperature environments, such as in aerospace components and advanced electronics. sciopen.comresearchgate.net The synthesis of SiC ceramics can be achieved through the pyrolysis of preceramic polymers, most notably polycarbosilanes (PCS). sciopen.comresearchgate.net This polymer-derived ceramic route offers advantages in forming complex shapes and ceramic fibers. google.com
The properties of the final SiC material, including its ceramic yield and microstructure, are highly dependent on the structure and composition of the PCS precursor. sciopen.com this compound can be envisioned as a comonomer in the synthesis of PCS. The synthesis of PCS often begins with polydimethylsilane, which is then thermally converted to polycarbosilane. sciopen.comresearchgate.net By incorporating phenyl-containing silanes like this compound into the polymerization process, the carbon content and the cross-linking behavior of the resulting PCS can be modified. This, in turn, can influence the ceramic yield upon pyrolysis. Research has shown that modifying PCS with other elements or functional groups can significantly increase the ceramic yield. For instance, a PCS synthesized from polydimethylsilane at elevated temperatures can achieve a ceramic yield of up to 85%. sciopen.com The goal is often to maximize this yield to produce a dense, high-purity SiC ceramic. researchgate.net
| Polycarbosilane Precursor Type | Ceramic Yield (%) at 1000 °C | Resulting Ceramic Composition |
|---|---|---|
| PCS from Polydimethylsilane | 85 | β-SiC with minor α-cristobalite. sciopen.com |
| Liquid Polycarbosilane with Allyl Groups | ~77 | SiC. |
| Polycarbosilane with varying Si-CH=CH₂ to Si-H ratio (1:10) | 89.6 (after curing) | SiC with a C:Si ratio of 1.48. researchgate.net |
Strategic Applications in Organic Synthesis
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction. nih.gov The hydrosilylation of ketones, a reaction where a Si-H bond adds across a C=O double bond, is a direct method for the synthesis of silyl enol ethers. nih.govresearchgate.net this compound is a suitable reagent for this transformation.
The reaction is typically catalyzed by transition metal complexes, such as those of ruthenium, or by strong Lewis acids. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction with unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. For example, palladium-catalyzed hydrosilylation of α,β-unsaturated ketones with hydrosilanes can produce (Z)-silyl enolates in good yields. organic-chemistry.org Metal-free methods, using catalysts like B(C₆F₅)₃, have also been developed for the hydrosilylation of ketenes to afford silyl enol ethers. nih.gov
| Ketone Substrate | Hydrosilane | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acetophenone | Triethylsilyl formate (surrogate) | Ruthenium-based catalyst, 90 °C | Triethylsilyl enol ether | 99. researchgate.net |
| 4-tert-Butylcyclohexanone | Triethylsilyl formate (surrogate) | Ruthenium-based catalyst, 90 °C | Triethylsilyl enol ether | 95. researchgate.net |
| Diphenylketene | Triethylsilane | B(C₆F₅)₃, room temp | Triethylsilyl enol ether | Up to 83. nih.gov |
The reduction of prochiral ketones to chiral, non-racemic alcohols is a fundamental transformation in asymmetric synthesis, providing key building blocks for pharmaceuticals and other fine chemicals. Catalytic asymmetric hydrosilylation, using a chiral catalyst to control the stereochemical outcome of the reduction by a hydrosilane, is a powerful method for achieving this. This compound can be employed as the reducing agent in these reactions.
A variety of chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, have been developed for this purpose. The enantioselectivity of the reduction is highly dependent on the structure of the substrate, the silane, and the chiral catalyst. The general process involves the formation of a silyl ether intermediate, which is then hydrolyzed to afford the chiral alcohol.
| Substrate | Hydrosilane | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Aromatic Ketones (general) | Not Specified | Chiral Ru(II) and Rh(I) complexes | - | Up to 97. sciopen.com |
| Acetophenone | Diphenylsilane | Rh-Pyridine Thiazolidine Ligand | Good | Modest to Good. nih.gov |
| Aryl Alkyl Ketones | Mesitylphenylsilane | Rh(I) with P,N-planar chiral ligand | High | Exceptional. nih.gov |
In the intricate art of synthesizing complex molecules, such as natural products, the strategic use of protecting groups and reactive handles is paramount. The dimethylphenylsilyl (DMPS) group, derived from this compound, can serve as a valuable building block in this context. It can be introduced into a molecule to protect a functional group, typically an alcohol, or to act as a precursor for other functionalities.
A notable example of the utility of the dimethylphenylsilyl group is found in synthetic efforts towards the epothilones, a class of potent anticancer natural products. dtic.milnih.gov In a reported synthesis of the northern segment of epothilone D, a dimethylphenylsilyl group was used to protect a terminal alkyne. researchgate.net This DMPS-protected alkyne was then carried through several synthetic steps, including hydroalumination and bromination, before being further elaborated. researchgate.net The stability of the silyl group under various reaction conditions, coupled with its selective removal when needed, makes it an effective tool in the synthetic chemist's arsenal. The phenyl group on the silicon can also influence the reactivity and stability of the silyl ether compared to simple trialkylsilyl ethers.
Contributions to Nanoscience and Nanotechnology
Nanoscience and nanotechnology involve the manipulation of matter on an atomic and molecular scale, with dimensions typically between 1 and 100 nanometers. mdpi.com At this scale, materials can exhibit unique properties that are not seen at the macroscopic level. The surface functionalization of nanoparticles and the creation of self-assembled monolayers (SAMs) are two key areas where organosilanes like this compound can play a crucial role. bohrium.comresearchgate.net
The surface of silica nanoparticles is rich in silanol (B1196071) (Si-OH) groups, which can be reacted with organosilanes to modify the nanoparticles' surface properties. bohrium.comnih.gov By reacting this compound with silica nanoparticles, a surface functionalized with dimethylphenylsilyl groups can be created. The presence of the phenyl groups can alter the hydrophobicity and dispersibility of the nanoparticles in various solvents, which is critical for their application in areas such as drug delivery and composites. mdpi.comnih.gov
Similarly, self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a substrate. researchgate.netnih.gov On silicon wafers with a native oxide layer, organosilanes can form robust SAMs. hku.hk A SAM of this compound would present a surface rich in phenyl groups, which could be used to control surface energy, adhesion, and friction, or to serve as a platform for further chemical modifications. nrel.gov Such tailored surfaces are important in the development of biosensors, molecular electronics, and advanced coatings. nih.govhku.hk
| Application | Silane Used for Functionalization | Resulting Surface Property/Function |
|---|---|---|
| Silica Nanoparticle Functionalization | 3-Aminopropyltrimethoxysilane | Provides amine functional groups for further conjugation. bohrium.com |
| Self-Assembled Monolayers on Silicon | Octadecyltrimethoxysilane | Creates a hydrophobic surface. researchgate.net |
| Passivated Contacts for Solar Cells | Hexamethyldisilazane (HMDS) | Improves adhesion and passivation. nrel.gov |
Explorations in Bioorganic Chemistry and Related Fields
In the realm of bioorganic chemistry, this compound (DMPS) is emerging as a versatile tool, primarily valued for its specific chemical reactivity rather than any inherent biological activity. Its interactions are of interest in enzymatic processes and peptide chemistry, where the silicon-hydrogen bond is a key feature.
Enzymatic Interactions: A Case Study with Carbonic Anhydrase
Recent research has demonstrated that this compound can act as a hydride donor in enzymatic reactions. Specifically, human carbonic anhydrase II (hCAII) has been shown to catalyze the reduction of 4-acetylpyridine using DMPS. nih.gov In this bio-catalytic system, the silane interacts with the zinc hydroxide species within the enzyme's active site. This interaction leads to the formation of a zinc hydride intermediate, which then facilitates the reduction of the ketone substrate. nih.gov This process is a notable example of an enzyme harnessing the reactivity of a synthetic organosilane to perform a non-native chemical transformation.
The interaction is driven by the oxophilicity of the silicon atom, which promotes its association with the zinc-bound hydroxide. nih.gov This enzymatic activation of the Si-H bond in this compound for hydride transfer highlights its potential as a reagent in biocatalytic reductions.
Role in Peptide Chemistry: Amide Bond Formation
While direct studies on this compound are emerging, the application of closely related organosilanes, such as diphenylsilane and phenylsilane (B129415), as coupling reagents in amide bond formation provides strong evidence for the potential reactivity of DMPS in peptide synthesis. researchgate.netacs.orgresearchgate.net These silanes facilitate the direct coupling of carboxylic acids with amines to form amide bonds, a fundamental reaction in the synthesis of peptides. researchgate.net
The proposed mechanism involves the activation of the carboxylic acid group of an amino acid by the silane. This is followed by nucleophilic attack from the amino group of a second amino acid, resulting in the formation of a peptide bond. The byproducts of this reaction are typically hydrogen gas and a siloxane. researchgate.net The use of such silane-mediated coupling reactions offers a sustainable approach to peptide synthesis with minimal waste. researchgate.net
Table 1: Comparison of Silanes in Amide Bond Formation
| Silane | Role in Reaction | Key Feature | Byproducts |
| Diphenylsilane | Coupling Reagent | Direct activation of carboxylic acids | Hydrogen, Siloxane |
| Phenylsilane | Coupling Reagent | Used in solution and solid-phase synthesis | Siloxane |
| This compound | Hydride Donor | Enzymatic activation of Si-H bond | Silanol |
This table is interactive. Click on the headers to sort the data.
Potential as a Protecting Group
Organosilanes are widely utilized as protecting groups for various functional groups present in biomolecules, including alcohols, amines, and carboxylic acids. gelest.comthermofisher.com These silyl groups can be introduced and removed under specific conditions, allowing for selective reactions at other sites within a complex biomolecule. While specific applications of this compound as a protecting group in bioorganic chemistry are not yet extensively documented, its chemical properties suggest its suitability for this purpose. The steric and electronic properties of the dimethylphenylsilyl group could offer distinct advantages in terms of stability and selective deprotection compared to other silyl ethers. gelest.com
Future Research Directions and Perspectives
Development of Novel Catalytic Systems for Dimethyl-phenyl-silane Transformations
The transformation of this compound, particularly through hydrosilylation, has traditionally relied on precious metal catalysts like platinum. nih.gov However, the future of this field lies in the development of more sustainable and cost-effective catalytic systems. A major research thrust is the use of earth-abundant first-row transition metals such as iron, cobalt, and nickel. scispace.comnih.govresearchgate.netprinceton.edu These metals offer a more economical and environmentally friendly alternative to their precious metal counterparts. nih.gov
Future work will likely focus on designing sophisticated ligands for these base metals to enhance their catalytic activity, selectivity (e.g., anti-Markovnikov vs. Markovnikov addition), and stability. nih.govnih.gov For instance, cobalt complexes with N-heterocyclic carbene or bis(phosphinite) pincer ligands have shown promise in improving the stereo- and regioselectivity of hydrosilylation reactions. nih.govmdpi.com The development of heterogeneous catalysts, such as single-site cobalt and iron centers supported on metal-organic frameworks (MOFs), also represents a promising avenue for creating highly active, selective, and reusable catalysts for silylation reactions. nih.gov
Below is a table summarizing the ongoing shift in catalytic systems for hydrosilylation.
| Catalyst Type | Metal Examples | Advantages | Research Focus |
| Precious Metals | Platinum (Pt), Rhodium (Rh) | High activity, well-established | Reducing cost, improving recovery and reuse |
| Earth-Abundant Metals | Iron (Fe), Cobalt (Co), Nickel (Ni) | Low cost, sustainable, reduced toxicity scispace.comnih.govresearchgate.net | Ligand design for improved activity and selectivity, air/moisture stability nih.govnih.gov |
| Heterogeneous Catalysts | Co or Fe on MOFs | Reusability, high activity, site-isolation nih.gov | Broadening substrate scope, long-term stability |
Exploration of Undiscovered Reactivity Pathways and Functionalizations
Beyond traditional hydrosilylation, researchers are exploring novel reactivity pathways for this compound. A key area of interest is the activation of the Si-H bond through unconventional means, such as photoredox catalysis. nih.govacs.orgprinceton.edu This approach uses visible light to generate highly reactive silyl (B83357) radicals under mild conditions, opening pathways for new C-C and C-Si bond formations that are not accessible through thermal methods. nih.govnus.edu.sg For example, photocatalytically generated silyl radicals can activate alkyl halides for cross-electrophile coupling reactions. nih.gov
The development of methods for the stepwise and programmable functionalization of hydrosilanes is another exciting frontier. nus.edu.sg Using photocatalysts like eosin (B541160) Y, it's possible to selectively remove hydrogen atoms from multihydrosilanes, allowing for the controlled, stepwise attachment of different functional groups. nus.edu.sg This could enable the on-demand synthesis of complex, multifunctional organosilanes for specific applications. nus.edu.sg Further research into the electrophilic reactions of unsaturated organosilanes, catalyzed by Lewis acids, could also lead to new synthetic methodologies for complex organic molecules. researchgate.net
Future research will also likely expand on the use of this compound as a clean reducing agent in organic synthesis, for example, in the preparation of mid-valent transition metal chlorides. digitellinc.com
Rational Design of Advanced Materials Incorporating this compound Units
This compound is a crucial building block for advanced materials, particularly silicone polymers (polysiloxanes). chemimpex.comcfsilicones.com The incorporation of the phenyl group into the polymer backbone significantly enhances properties such as thermal stability, mechanical strength, and low-temperature elasticity. cfsilicones.comnsf.govrsc.orgrsc.org Future research is focused on the rational design of these materials to achieve specific, high-performance characteristics.
By controlling the sequence distribution of dimethyl and diphenyl siloxane units in copolymers, researchers can tailor the material's properties at the molecular level. nih.gov This allows for the creation of specialized silicones for demanding applications in the electronics, automotive, and aerospace industries, such as:
High-performance elastomers: With improved thermal stability and flexibility over a wider temperature range. nsf.govrsc.org
Dielectric films and encapsulants: For protecting sensitive electronic components. chemimpex.com
Hydrophobic and chemically resistant coatings: For surface modification in various industries. chemimpex.com
Hybrid organic-inorganic materials: The hydrosilylation of laddersiloxanes with this compound creates precursors for new hybrid materials with high thermal stability. nih.govpreprints.org
Siloxane-zirconium hybrids: These materials exhibit an enhanced refractive index, making them suitable for optical applications. sigmaaldrich.com
The table below highlights the impact of phenyl group incorporation on polysiloxane properties.
| Property | Polydimethylsiloxane (PDMS) | Poly(dimethyl-co-diphenyl)siloxane | Future Research Goal |
| Low-Temperature Performance | Becomes glass-like nsf.govrsc.org | Improved elasticity nsf.govrsc.org | Optimization for extreme environments |
| Thermal Stability | Good | Enhanced cfsilicones.com | Materials for high-temperature applications |
| Chain Dynamics | Flexible | More restricted | Control over relaxation properties for specific mechanical responses |
| Optical Properties | Good transparency | Potential for tunable refractive index | Development of advanced optical materials |
Synergistic Approaches between Computational and Experimental Organosilicon Chemistry
The synergy between computational modeling and experimental work is becoming increasingly vital for advancing organosilicon chemistry. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for understanding the structure-property relationships of materials containing this compound units and for elucidating reaction mechanisms. researchgate.netnih.gov
MD simulations allow researchers to study the conformation, chain dynamics, and microscopic structure of complex polymers like poly(dimethyl-co-diphenyl)siloxane. nsf.govrsc.orgrsc.org This provides molecular-level insights that are often difficult to obtain through experiments alone and helps explain macroscopic properties like elasticity and diffusivity. nsf.govnih.gov This theoretical guidance is crucial for the rational design of new high-performance siloxane materials. nih.gov
DFT calculations are employed to investigate the energetics of reaction pathways, such as the hydrogen abstraction from silanes in photoinduced hydrosilylation. nih.gov These studies can explain the differences in reactivity between various silanes and help predict the feasibility of new transformations. nih.gov Computational chemistry is also used to model the chemical interactions between silanes and complex substrates, such as cement-based materials, to optimize their performance as, for example, water-repellent agents. hydrophobe.org The continued integration of these computational approaches with laboratory experiments will accelerate the discovery and optimization of new catalysts, reactions, and materials.
Sustainable Synthesis and Application of this compound and its Derivatives
Sustainability is a driving force in modern chemistry, and the synthesis and application of this compound are no exception. A key focus is the shift from the traditional Müller-Rochow process, which often uses chlorinated precursors, towards greener synthetic routes. mdpi.com Research into chlorine-free methods, potentially using alkoxysilanes as alternatives to chlorosilanes, is a significant step towards more environmentally friendly production. mdpi.com
The development of a circular economy for silicones is another critical research area. elkem.comsilicones.eu This involves creating efficient chemical recycling processes, such as depolymerization, to break down silicone waste back into valuable monomers. silicones.eusilicones.eursc.org These monomers can then be reused as raw materials, significantly reducing the carbon footprint and resource intensity associated with virgin silicone production. silicones.eusilicones.eu
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Dimethyl-phenyl-silane in laboratory settings, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves hydrosilylation reactions or Grignard reagent pathways. For purity optimization:
- Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
- Monitor reaction progress via -NMR to track silane proton signals (δ 4.5–5.5 ppm) .
- Purify via fractional distillation under reduced pressure (boiling point: ~180–200°C) .
Q. How can researchers characterize the structural stability of this compound under varying thermal conditions?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >250°C) .
- Pair with FT-IR spectroscopy to detect Si–C bond degradation (peaks at 1250–1100 cm) .
- Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar silanes?
- Methodological Answer :
- GC-MS : Identify molecular ion peaks (m/z 182.29 for CHOSi) .
- -NMR : Detect chemical shifts unique to phenyl-substituted silanes (δ −10 to −30 ppm) .
- XRD : Compare crystallographic data with reference libraries (e.g., CSD 58203 for related silanes) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?
- Methodological Answer :
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., Si–H bond activation) .
- Use in-situ Raman spectroscopy to monitor intermediate formation under catalytic conditions .
- Apply multivariate analysis to isolate variables (e.g., solvent polarity, ligand effects) contributing to efficiency discrepancies .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel organic transformations?
- Methodological Answer :
- Employ density functional theory (DFT) to model transition states for Si–H bond cleavage .
- Validate predictions with experimental Hammett parameters (σ) for substituent effects on phenyl rings .
- Cross-reference with cheminformatics databases (e.g., PubChem) to identify analogous reaction pathways .
Q. How do steric and electronic properties of this compound influence its performance in silicon-based polymer synthesis compared to diphenylsilanes?
- Methodological Answer :
- Conduct comparative polymerization trials with controlled monomer ratios (e.g., 1:1 vs. 1:2 silane:monomer).
- Analyze steric effects via molecular dynamics simulations (e.g., steric maps of phenyl vs. methyl groups) .
- Quantify electronic contributions using Hammett plots derived from substituent constants .
Data Contradiction & Reproducibility
Q. What systematic approaches can address inconsistencies in reported toxicity profiles of this compound?
- Methodological Answer :
- Replicate studies under standardized OECD guidelines (e.g., acute toxicity testing in Daphnia magna) .
- Perform meta-analyses to identify confounding variables (e.g., solvent carriers, exposure duration) .
- Publish raw datasets with open-access platforms to enable independent verification .
Q. How should researchers design experiments to ensure reproducibility in silane-functionalized surface applications?
- Methodological Answer :
- Document surface pretreatment protocols (e.g., plasma cleaning vs. acid etching) .
- Use atomic force microscopy (AFM) to validate monolayer uniformity across replicates .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata sharing .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of this compound into hybrid materials for photonics or electronics?
- Methodological Answer :
- Optimize sol-gel processes with controlled hydrolysis rates (pH 4–6) to prevent premature condensation .
- Characterize optical properties via UV-Vis spectroscopy (absorbance at 300–400 nm for Si–C charge-transfer bands) .
- Collaborate with computational chemists to predict bandgap modifications in hybrid systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
